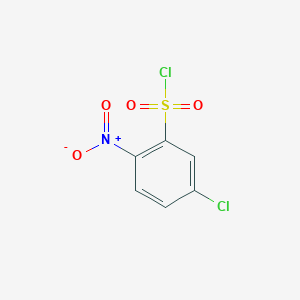![molecular formula C18H16N4O3S B2485528 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1322788-63-5](/img/structure/B2485528.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules with potential pharmacological activities, including compounds with pyrazole and tetrahydrobenzo[f][1,4]oxazepin cores. These structures are often explored for their diverse biological activities, which can be attributed to their complex molecular frameworks and the ability to interact with various biological targets.
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step organic reactions, starting with the formation of the core structure followed by functionalization with specific groups. For example, McLaughlin et al. (2016) describe the synthesis and characterization of a research chemical with a pyrazole core, highlighting the steps involved in obtaining the final compound and the identification of by-products during synthesis McLaughlin et al., 2016.
Molecular Structure Analysis
The molecular structure of compounds within this chemical domain is typically characterized using spectroscopic and crystallographic techniques. Prabhuswamy et al. (2016) provide insights into the crystal structure of a related pyrazole derivative, showcasing the utility of X-ray diffraction studies in determining molecular conformation and the arrangement of functional groups Prabhuswamy et al., 2016.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of functional groups and the core structure. The synthesis and reactivity of similar molecules, as discussed by Eleev et al. (2015), demonstrate the versatility of pyrazole derivatives in undergoing various chemical transformations Eleev et al., 2015.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Agents
Several studies have synthesized and tested novel compounds for their potential antibacterial and antimicrobial properties. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have been described, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were assessed for their cytotoxic activity against mammalian cell lines, indicating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017). This suggests potential for development into new antibacterial agents.
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has led to the synthesis of new compounds with potential pharmacological applications. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield derivatives with potential for further biological testing (Mohareb et al., 2004). These findings contribute to the broader field of drug discovery and development, highlighting the versatility of heterocyclic compounds in medicinal chemistry.
Anticancer Research
A series of biologically active tetrahydrobenzo[b]thiophene derivatives have been synthesized and showed significant activities against various cancer cell lines. These compounds represent a novel class of anticancer agents with potential as kinase inhibitors (Mohare et al., 2019). Such research underscores the importance of exploring new chemical frameworks for the development of more effective cancer therapies.
Propriétés
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-22-6-7-25-15-5-4-11(9-12(15)18(22)24)19-17(23)14-10-13(20-21-14)16-3-2-8-26-16/h2-5,8-10H,6-7H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRKRXIDWRNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

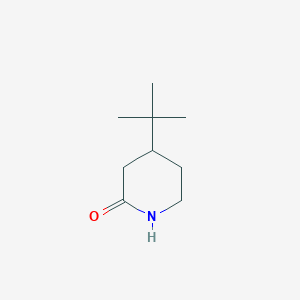
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)

![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)

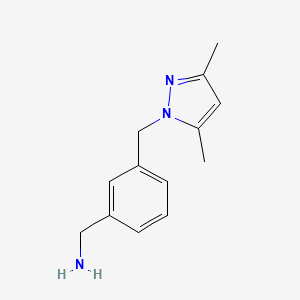
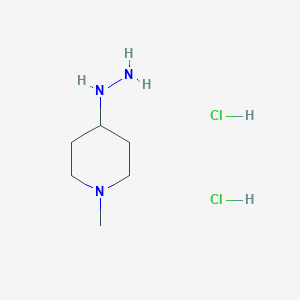

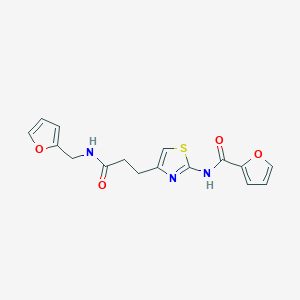

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
